molecular formula C20H23N5O4S B2643835 (4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034545-75-8

(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No. B2643835
CAS RN: 2034545-75-8
M. Wt: 429.5
InChI Key: PJDNOPDTNZFLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone” is a complex organic molecule. It contains a benzo[d]isoxazole core, which is a type of heterocyclic compound . Heterocyclic compounds are of immense importance due to their wide spectrum of biological activities and therapeutic potential . This compound also contains a piperazine ring and a pyrazolo[1,5-a]pyridine ring. The benzo[d]isoxazole core is modified with sulfonamides .

Scientific Research Applications

Antimicrobial Activity

Compounds with structures incorporating elements similar to the given chemical, particularly those with benzisoxazole and piperazine components, have been synthesized and evaluated for their antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives showing variable and modest activity against bacteria and fungi. These findings suggest potential applications of the compound in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Receptor Interaction

Research on compounds containing piperazine and isoxazole moieties, similar to the query compound, indicates interactions with various receptors. For example, Shim et al. (2002) explored the molecular interaction of an antagonist with the CB1 cannabinoid receptor, suggesting a role in receptor-binding studies and the development of receptor-specific drugs (Shim et al., 2002).

Novel Heterocyclic Compounds

The synthesis of novel heterocyclic compounds featuring benzisoxazole and piperazine units has been a focus of research, with applications in drug discovery and biological studies. Prasad et al. (2018) synthesized a novel bioactive heterocycle and evaluated its antiproliferative activity, showcasing the potential of such compounds in therapeutic applications (Prasad et al., 2018).

properties

IUPAC Name

[4-(1,2-benzoxazol-3-ylmethylsulfonyl)piperazin-1-yl]-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4S/c26-20(16-13-21-25-8-4-3-6-18(16)25)23-9-11-24(12-10-23)30(27,28)14-17-15-5-1-2-7-19(15)29-22-17/h1-2,5,7,13H,3-4,6,8-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDNOPDTNZFLJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)CC4=NOC5=CC=CC=C54)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.